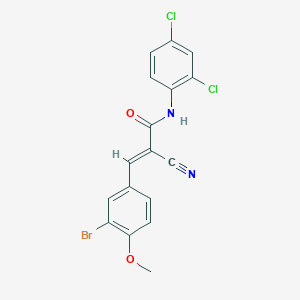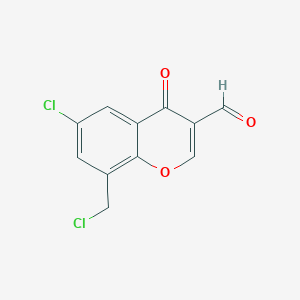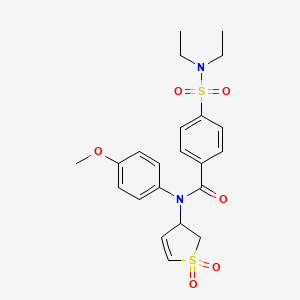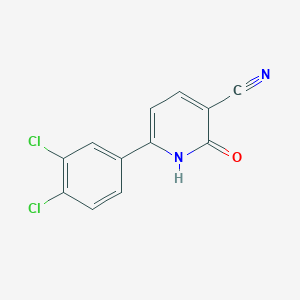
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H10F2N4O5 and its molecular weight is 388.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibitors of Gene Expression
A study by Palanki et al. (2000) explored the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. The research aimed at improving its potential oral bioavailability, revealing the critical nature of the carboxamide group at the 5-position for activity. This research demonstrates the compound's potential application in gene expression regulation (Palanki et al., 2000).
Biological Activity and Larvicidal Effects
Gorle et al. (2016) synthesized a series of pyrimidine derivatives, including 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine, and examined their larvicidal activity. This research highlights the compound's potential in pest control and biological activity studies (Gorle et al., 2016).
Anticancer Activity
A study by Hassan et al. (2015) investigated the cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against various human cancer cell lines. This research suggests the potential application of such compounds in cancer treatment and the development of new anticancer drugs (Hassan et al., 2015).
Sensor Applications
Verbitskiy et al. (2018) developed new fluorophores based on pyrimidines for the detection of nitroaromatic compounds. These compounds, featuring a pyrene electron-donating fragment, were utilized in sensor prototypes for explosive detection, illustrating the application in chemical sensing and security (Verbitskiy et al., 2018).
Synthesis and Properties of Polyamides
Research by Hsiao et al. (1999) focused on the synthesis of new aromatic polyamides derived from fluorene-based compounds. This study reveals the application in material science, particularly in the development of polymers with specific properties (Hsiao et al., 1999).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide involves the reaction of 4-fluoro-3-nitroaniline with 4-fluorobenzoyl chloride to form N-(4-fluoro-3-nitrophenyl)-4-fluorobenzamide. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form 3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide, which is then further reacted with hydroxylamine hydrochloride to form the final product.", "Starting Materials": [ "4-fluoro-3-nitroaniline", "4-fluorobenzoyl chloride", "ethyl acetoacetate", "ammonium acetate", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: React 4-fluoro-3-nitroaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form N-(4-fluoro-3-nitrophenyl)-4-fluorobenzamide.", "Step 2: React N-(4-fluoro-3-nitrophenyl)-4-fluorobenzamide with ethyl acetoacetate and ammonium acetate in ethanol to form 3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide.", "Step 3: React 3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide with hydroxylamine hydrochloride in ethanol to form N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide." ] } | |
Número CAS |
887900-10-9 |
Fórmula molecular |
C17H10F2N4O5 |
Peso molecular |
388.287 |
Nombre IUPAC |
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C17H10F2N4O5/c18-9-1-4-11(5-2-9)22-16(25)12(8-20-17(22)26)15(24)21-10-3-6-13(19)14(7-10)23(27)28/h1-8H,(H,20,26)(H,21,24) |
Clave InChI |
BPERSCOKKLQDMA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-[4-(difluoromethylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B2641051.png)


![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2641054.png)

![4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine](/img/structure/B2641059.png)


![4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-amine](/img/structure/B2641064.png)
![4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2641066.png)


